Cas no 2098093-41-3 (2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole-derived compound featuring both an aminomethyl and a pyrrole substituent, along with a hydroxyethyl functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science. The presence of multiple reactive sites, including the primary amine and hydroxyl group, enables facile derivatization for the development of pharmacologically active molecules or functionalized polymers. Its heterocyclic core contributes to potential binding interactions in biological systems, making it a valuable intermediate for drug discovery. The compound’s stability and solubility profile further enhance its utility in organic synthesis and industrial research.
2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol structure
2098093-41-3 structure
Product Name:2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No:2098093-41-3
MF:C10H14N4O
MW:206.244361400604
CID:4773088
Update Time:2025-06-12

2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • 2-[4-(aminomethyl)-5-pyrrol-1-ylpyrazol-1-yl]ethanol
    • 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • Inchi: 1S/C10H14N4O/c11-7-9-8-12-14(5-6-15)10(9)13-3-1-2-4-13/h1-4,8,15H,5-7,11H2
    • InChI Key: GMLUJEUNVGGBOA-UHFFFAOYSA-N
    • SMILES: OCCN1C(=C(C=N1)CN)N1C=CC=C1

Computed Properties

  • Exact Mass: 206.11676108 g/mol
  • Monoisotopic Mass: 206.11676108 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 206.24
  • XLogP3: -0.9
  • Topological Polar Surface Area: 69

2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

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A174006-100mg
2-(4-(aminomethyl)-5-(1h-pyrrol-1-yl)-1h-pyrazol-1-yl)ethan-1-ol
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$ 115.00 2022-06-08
TRC
A174006-500mg
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$ 435.00 2022-06-08
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$ 660.00 2022-06-08
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Additional information on 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol

Comprehensive Overview of 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2098093-41-3)

2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2098093-41-3) is a novel organic compound with a unique molecular structure that combines a pyrazole core, a pyrrole substituent, and an aminomethyl functional group. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of both heterocyclic and amino moieties makes it a versatile building block for designing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol has surged, driven by their role in medicinal chemistry. Researchers are particularly interested in its potential as a scaffold for developing kinase inhibitors or GPCR modulators, which are hot topics in the field of targeted therapy. The compound's CAS No. 2098093-41-3 is frequently searched in academic databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol involves multi-step organic reactions, including cyclization and functional group interconversion. Its pyrrole-pyrazole hybrid structure is particularly noteworthy, as such frameworks are often associated with bioactivity and drug-likeness. This aligns with current trends in fragment-based drug design, where researchers prioritize small, synthetically tractable molecules with optimal pharmacophore features.

From an industrial perspective, CAS No. 2098093-41-3 is gaining traction as a custom synthesis target for contract research organizations (CROs). Its aminomethyl group offers opportunities for further derivatization, making it valuable for combinatorial chemistry libraries. Additionally, its solubility and stability profiles are subjects of ongoing optimization studies, addressing common challenges in preclinical development.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Innovations in catalytic methods and solvent-free synthesis are being explored to produce 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol more sustainably. This resonates with the broader scientific community's focus on eco-friendly protocols and atom economy.

In summary, 2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2098093-41-3) represents a promising candidate for interdisciplinary research. Its structural features and potential applications in drug discovery, material science, and chemical biology make it a compound of enduring interest. As scientific inquiries into its properties expand, it is poised to become a key player in the next generation of small-molecule therapeutics.

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